tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a complex organic compound with the molecular formula C18H31NO4. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[55]undecane-9-carboxylate typically involves multiple stepsThe reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also be employed in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
What sets tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate apart from similar compounds is its specific functional groups and the spirocyclic structure. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
1346229-42-2 |
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Molecular Formula |
C17H29NO5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H29NO5/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)6-5-13(12-22-17)11-14(19)21-4/h13H,5-12H2,1-4H3 |
InChI Key |
UWHRSJPRPRZXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CC(=O)OC)CC1 |
Origin of Product |
United States |
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